molecular formula C12H15N3O B11811850 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine

Cat. No.: B11811850
M. Wt: 217.27 g/mol
InChI Key: LTQCPXKGRVPFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further linked to an ethanamine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone used is 3-methoxyacetophenone.

    Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction with an appropriate halogenated ethanamine derivative, such as 2-chloroethylamine hydrochloride, under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 1-(1-(3-Hydroxyphenyl)-1H-pyrazol-4-yl)ethanamine.

    Reduction: Formation of 1-(1-(3-Methoxyphenyl)-1,2-dihydro-1H-pyrazol-4-yl)ethanamine.

    Substitution: Formation of various substituted ethanamine derivatives.

Scientific Research Applications

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but lacks the pyrazole ring.

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Contains a methoxyphenyl group and a naphthalene ring.

    2-(3-Methoxyphenyl)-1-(3-pyridinyl)ethanamine: Contains a methoxyphenyl group and a pyridine ring.

Uniqueness: 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)ethanamine is unique due to the presence of both the pyrazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-[1-(3-methoxyphenyl)pyrazol-4-yl]ethanamine

InChI

InChI=1S/C12H15N3O/c1-9(13)10-7-14-15(8-10)11-4-3-5-12(6-11)16-2/h3-9H,13H2,1-2H3

InChI Key

LTQCPXKGRVPFPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C2=CC(=CC=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.